Cas no 1806982-82-0 (4-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine)

4-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine is a highly functionalized pyridine derivative designed for advanced synthetic applications. Its key structural features—a bromomethyl group, difluoromethyl substituent, iodo moiety, and methoxy group—offer versatile reactivity for cross-coupling, nucleophilic substitution, and fluorination reactions. The presence of multiple halogenated sites enables selective modifications, making it valuable in pharmaceutical and agrochemical intermediate synthesis. The difluoromethyl group enhances metabolic stability in bioactive molecules, while the methoxy substituent provides electronic modulation. This compound is particularly useful in medicinal chemistry for constructing complex heterocyclic scaffolds. High purity and well-defined reactivity ensure consistent performance in demanding synthetic workflows.
4-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine structure
1806982-82-0 structure
Product Name:4-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine
CAS No:1806982-82-0
MF:C8H7BrF2INO
MW:377.952560663223
CID:4892392
Update Time:2025-11-01

4-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine
    • Inchi: 1S/C8H7BrF2INO/c1-14-5-2-4(3-9)6(12)7(13-5)8(10)11/h2,8H,3H2,1H3
    • InChI Key: ORLJMWLRJIRBNV-UHFFFAOYSA-N
    • SMILES: IC1C(C(F)F)=NC(=CC=1CBr)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 187
  • XLogP3: 3
  • Topological Polar Surface Area: 22.1

4-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029023918-250mg
4-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine
1806982-82-0 95%
250mg
$980.00 2022-03-31
Alichem
A029023918-500mg
4-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine
1806982-82-0 95%
500mg
$1,836.65 2022-03-31
Alichem
A029023918-1g
4-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine
1806982-82-0 95%
1g
$3,126.60 2022-03-31

Additional information on 4-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine

Comprehensive Overview of 4-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine (CAS No. 1806982-82-0)

The compound 4-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine (CAS No. 1806982-82-0) is a highly specialized pyridine derivative that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. With its unique structural features, including a bromomethyl group, a difluoromethyl moiety, and an iodo substituent, this molecule serves as a versatile intermediate for the synthesis of complex organic compounds. Its methoxy group further enhances its reactivity, making it a valuable building block for drug discovery and material science applications.

In recent years, the demand for halogenated pyridines like 4-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine has surged due to their role in the development of novel pharmaceuticals and agrochemicals. Researchers are particularly interested in its potential to act as a key intermediate in the synthesis of heterocyclic compounds, which are widely used in the design of kinase inhibitors and antimicrobial agents. The presence of multiple halogen atoms in its structure allows for selective functionalization, enabling the creation of diverse molecular architectures.

One of the most compelling aspects of CAS No. 1806982-82-0 is its applicability in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in modern organic synthesis, as they facilitate the formation of carbon-carbon and carbon-heteroatom bonds. The bromomethyl and iodo groups in this compound make it an excellent candidate for palladium-catalyzed transformations, which are often employed in the construction of biologically active molecules.

The difluoromethyl group in 4-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine is another noteworthy feature, as it can mimic the metabolic stability and lipophilicity of a methyl group while offering improved electronic properties. This characteristic is particularly valuable in the design of protease inhibitors and GPCR modulators, where subtle changes in molecular structure can significantly impact biological activity. Additionally, the methoxy group contributes to the compound's solubility and bioavailability, making it a preferred choice for medicinal chemists.

From an industrial perspective, the synthesis and scalability of CAS No. 1806982-82-0 have been optimized to meet the growing demands of the pharmaceutical and agrochemical sectors. Advanced purification techniques, such as column chromatography and recrystallization, ensure high purity levels, which are critical for research and development purposes. Furthermore, the compound's stability under various storage conditions makes it a reliable reagent for long-term projects.

In the context of green chemistry, researchers are exploring eco-friendly synthetic routes for 4-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine to minimize environmental impact. Techniques such as microwave-assisted synthesis and catalytic hydrogenation are being investigated to reduce waste and improve efficiency. These efforts align with the global push toward sustainable chemical practices, which is a hot topic among scientists and policymakers alike.

The versatility of CAS No. 1806982-82-0 extends beyond pharmaceuticals and agrochemicals. It is also being studied for its potential applications in material science, particularly in the development of organic electronic devices and liquid crystals. The compound's ability to undergo diverse chemical transformations makes it a promising candidate for creating advanced materials with tailored properties.

In conclusion, 4-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine (CAS No. 1806982-82-0) is a multifaceted compound with broad applications in drug discovery, agrochemicals, and material science. Its unique structural attributes, combined with its reactivity and stability, make it an indispensable tool for researchers and industrial chemists. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in the development of next-generation therapeutics and functional materials.

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